molecular formula C10H13NO3 B1397191 5-(Morpholin-4-yl)benzene-1,3-diol CAS No. 767357-61-9

5-(Morpholin-4-yl)benzene-1,3-diol

Cat. No.: B1397191
CAS No.: 767357-61-9
M. Wt: 195.21 g/mol
InChI Key: YFFICENSWTUOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-yl)benzene-1,3-diol (C₁₀H₁₃NO₃, molecular weight 211.22 g/mol) is a phenolic compound featuring a benzene-1,3-diol core substituted with a morpholine group at the 5-position. Morpholine, a six-membered heterocyclic amine containing one nitrogen and one oxygen atom, confers unique electronic and steric properties to the molecule. The compound is of interest in medicinal chemistry due to morpholine's prevalence in drug design, often contributing to improved target interactions and absorption characteristics .

Properties

CAS No.

767357-61-9

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-morpholin-4-ylbenzene-1,3-diol

InChI

InChI=1S/C10H13NO3/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2

InChI Key

YFFICENSWTUOCJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=CC(=C2)O)O

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Morpholine’s electron-donating nature may modulate redox activity compared to electron-withdrawing groups (e.g., methoxy in stilbenes) .

Antifungal Activity

Compounds with bulky substituents (e.g., phenethyl, isopropyl) exhibit significant antifungal effects. For example:

  • 2-Isopropyl-5-phenethylbenzene-1,3-diol : Inhibits Pythium aphanidermatum (EC₅₀ = 2.8 µg/ml) .
  • Morpholinyl analog: No direct antifungal data is reported, but the morpholine’s hydrogen-bonding capacity may alter interactions with fungal targets compared to alkyl groups .

Antioxidant Activity

Benzofuran-stilbene hybrids, such as 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, show high radical-scavenging capacity via phenolic hydroxyl groups .

Toxicity

  • Climacostol derivatives: Adding methyl or hydroxyl groups increases toxicity (e.g., 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol → LD₅₀ reduced by 40% with methyl substitution) .
  • Morpholinyl analog : Morpholine’s metabolic pathway (oxidation to morpholine N-oxide) may reduce acute toxicity compared to alkylated analogs .

Anticancer Potential

Stilbenes like (E)-5-(4-Methoxystyryl)benzene-1,3-diol are studied for antiproliferative effects . The morpholinyl group’s ability to enhance cellular uptake could synergize with phenolic cytotoxicity, though specific data is lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.